molecular formula C10H16O3 B2949695 Methyl 2-cyclopentyl-3-oxobutanoate CAS No. 1355497-14-1

Methyl 2-cyclopentyl-3-oxobutanoate

Cat. No. B2949695
CAS RN: 1355497-14-1
M. Wt: 184.235
InChI Key: RQMOXDREVMXCFY-UHFFFAOYSA-N
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Description

“Methyl 2-cyclopentyl-3-oxobutanoate” is a chemical compound with the molecular formula C10H16O3 . It is used in the field of organic chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-cyclopentyl-3-oxobutanoate” consists of a cyclopentyl group (a five-membered carbon ring), a methyl group (CH3), and a 3-oxobutanoate group (a four-carbon chain with a ketone and an ester functional group) .

Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 2-cyclopentyl-3-oxobutanoate has been explored in various chemical synthesis and characterization studies, showcasing its versatility as a building block in organic chemistry. An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for specific labeling of Ile methyl-γ(2) groups in proteins highlights its utility in solution NMR studies of high molecular weight proteins (Ayala et al., 2012). This method optimizes magnetization transfer between these structural probes and their corresponding backbone nuclei, demonstrating the compound's relevance in biochemical research.

Another study on the methionine salvage pathway shows that 4-Methylthio-2-oxobutanoic acid (MTOB), a closely related compound, inhibits the growth of several human cell lines, indicating potential biomedical applications beyond its metabolic role. This growth inhibition is dose-dependent, specific to MTOB, and leads to apoptosis through mechanisms not solely related to ornithine decarboxylase inhibition (Tang et al., 2006).

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic analysis of related compounds offer insights into their potential applications in material science and drug design. For example, the study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid focuses on its IR, NMR, and X-ray diffraction studies, providing valuable information on its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential. Such detailed characterization is crucial for understanding the compound's reactivity and interactions with other molecules (Raju et al., 2015).

Photocatalysis and Organic Synthesis

Photocatalytic [2 + 2] cycloaddition using a pure organic photocatalyst for the synthesis of cyclobutane derivatives, including unsymmetrical and homocycloaddition with high conversion and selectivity, demonstrates innovative applications in synthetic chemistry. This methodology allows for the efficient production of natural compounds and highlights the potential of methyl 2-cyclopentyl-3-oxobutanoate derivatives in the synthesis of complex organic molecules (Li et al., 2017).

properties

IUPAC Name

methyl 2-cyclopentyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)9(10(12)13-2)8-5-3-4-6-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMOXDREVMXCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CCCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclopentyl-3-oxobutanoate

CAS RN

1355497-14-1
Record name methyl 2-cyclopentyl-3-oxobutanoate
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